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Compound of Interest

Benzotriazole-1-carboxamidinium
Compound Name:
tosylate

Cat. No.: B060674

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Benzotriazole-1-carboxamidinium tosylate, a versatile reagent in organic synthesis,
particularly for the formation of guanidines.[1] The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized
experimental protocols for obtaining such spectra.

Molecular Structure and Properties

Benzotriazole-1-carboxamidinium tosylate (C14H1sNsOsS) is a salt consisting of a
benzotriazole-1-carboxamidinium cation and a tosylate anion.[2]

e Molecular Formula: C14H15sNs03S[2]
e Molecular Weight: 333.37 g/mol [2]
o CAS Number: 163853-10-9[2]

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for
Benzotriazole-1-carboxamidinium tosylate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

The 'H and 3C NMR data were obtained in DMSO-ds.

Table 1: *H NMR Spectroscopic Data for Benzotriazole-1-carboxamidinium tosylate

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
2.3 S 3H CHs (tosyl)
7.11 d 2H Ar-H (tosyl)
NH:2
7.3 s 4H —_
(carboxamidinium)
7.5 d 2H Ar-H (tosyl)

Table 2: 13C NMR Spectroscopic Data for Benzotriazole-1-carboxamidinium tosylate

Chemical Shift (8) ppm Assighment

20.9 CHs (tosyl)

1255 Ar-C (tosyl)

128.4 Ar-C (tosyl)

138.4 Ar-C (tosyl)

144.7 Ar-C (tosyl)

156.9 C=N (carboxamidinium)

Note: The assignments for the benzotriazole moiety in the original source were not explicitly
provided for the parent compound but were inferred from related structures.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule,
confirming its elemental composition.
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Table 3: Mass Spectrometry Data for Benzotriazole-1-carboxamidinium tosylate

Parameter

Value

Reference

Molecular Formula

C14H15Ns03S

[2]

Exact Mass

333.08956 Da

[2]

Monoisotopic Mass

333.08956 Da

[2]

Infrared (IR) Spectroscopy

A specific experimental IR spectrum for Benzotriazole-1-carboxamidinium tosylate is not

readily available in the reviewed literature. However, based on the known characteristic

absorption bands of its constituent functional groups, the expected IR absorbances are

summarized in Table 4.

Table 4: Expected Characteristic IR Absorption Bands for Benzotriazole-1-carboxamidinium

tosylate
Wavenumber . . . .
(cm-?) Functional Group Vibration Mode Expected Intensity
3400-3100 N-H (Amidinium) Stretching Strong, Broad
3100-3000 C-H (Aromatic) Stretching Medium
2950-2850 C-H (Methyl) Stretching Medium
~1650 C=N (Amidinium) Stretching Strong
1600-1450 C=C (Aromatic) Stretching Medium to Strong
1200-1100 S=0 (Sulfonate) Asymmetric Stretching  Strong
1050-1000 S=0 (Sulfonate) Symmetric Stretching Strong
~1416 N=N (Triazole) Bending Medium
850-750 C-H (Aromatic) Out-of-plane Bending Strong
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Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:
e Weigh 5-10 mg of the purified Benzotriazole-1-carboxamidinium tosylate.

» Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-
de).

o Transfer the solution to a clean 5 mm NMR tube.
Instrumentation and Data Acquisition:
e Spectrometer: A 300 MHz or higher field NMR spectrometer.
e 1HNMR:

o Acquire a one-dimensional proton spectrum.

o The chemical shifts are referenced to the residual solvent peak of DMSO-de at  2.50
ppm.

e 13C NMR:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o The chemical shifts are referenced to the solvent peak of DMSO-ds at & 39.52 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle.
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e The mixture should be a fine, homogeneous powder.

e Place the powder into a pellet-forming die and press under high pressure to form a
transparent or translucent pellet.

Instrumentation and Data Acquisition:
e Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
e Procedure:
o Place the KBr pellet in the sample holder of the spectrometer.
o Record the spectrum, typically in the range of 4000-400 cm~1.

o Acquire a background spectrum of the empty sample holder and subtract it from the

sample spectrum.

High-Resolution Mass Spectrometry (HRMS)

Sample Preparation:

o Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile.
 Further, dilute the stock solution to a final concentration of 1-10 pg/mL.
Instrumentation and Data Acquisition:

e Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or
Orbitrap instrument.

« lonization Source: Electrospray lonization (ESI) is commonly used for polar, non-volatile

compounds.
e Procedure:

o Infuse the sample solution directly into the ESI source.
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o Acquire the mass spectrum in positive ion mode to detect the [M+H]* ion.
o Calibrate the instrument using a known standard to ensure high mass accuracy.

Workflow and Data Interpretation

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationships in interpreting the resulting data.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Logical relationships in spectroscopic data interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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